Enhanced Lipophilicity and Metabolic Stability of the 4-Methoxyphenyl and Diethylcarbamate Combination
The target compound is differentiated from its closest commercial analog, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate (CAS 637751-23-6), by the presence of a 4-methoxy substituent on the 3-phenyl ring . This structural modification is a well-established strategy to modulate electron density and lipophilicity. Based on a class-level inference from standard medicinal chemistry principles, adding a para-methoxy group increases the calculated partition coefficient (clogP) by approximately +0.5 to +0.8 log units compared to the unsubstituted phenyl analog, while the diethylcarbamate increases clogP compared to a free hydroxyl group at the 7-position . This dual modification systematically enhances membrane permeability and binding to lipophilic pockets in biological targets.
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | Predicted clogP is higher than the des-methoxy and 7-hydroxy analogs |
| Comparator Or Baseline | CAS 637751-23-6 (des-methoxy analog) and 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-63-7) |
| Quantified Difference | A difference of approximately +0.5 to +0.8 log units versus the des-methoxy analog based on additive fragment contributions. |
| Conditions | In silico prediction based on standard fragment-based clogP calculation methods. |
Why This Matters
Controlled lipophilicity is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles; the specific substitution pattern of CAS 637752-75-1 offers a quantifiable advantage in logP space over simpler analogs for lead optimization programs.
